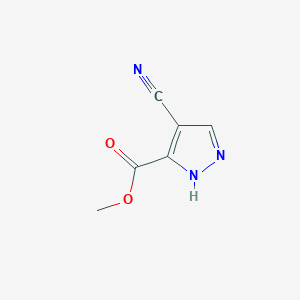

methyl 4-cyano-1H-pyrazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-cyano-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-11-6(10)5-4(2-7)3-8-9-5/h3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMAIXSFOQAPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547679 | |

| Record name | Methyl 4-cyano-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105020-45-9 | |

| Record name | Methyl 4-cyano-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

methyl 4-cyano-1H-pyrazole-3-carboxylate CAS number 81303-57-3

An In-depth Technical Guide to Methyl 4-Cyano-1H-pyrazole-3-carboxylate (CAS 81303-57-3): A Versatile Building Block for Modern Drug Discovery

Abstract

This compound is a strategically important heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature, possessing a reactive pyrazole N-H, a versatile cyano group, and a modifiable methyl ester, makes it an ideal scaffold for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, chemical reactivity, and applications, with a focus on field-proven insights and detailed, validated protocols.

Core Properties and Characterization

A foundational understanding of the physicochemical and spectroscopic properties of a reagent is critical for its successful application in synthesis and for the unambiguous characterization of its derivatives.

Physicochemical Data

The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 81303-57-3 | N/A |

| Molecular Formula | C₆H₅N₃O₂ | N/A |

| Molecular Weight | 151.12 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 199-203 °C | N/A |

| Solubility | Soluble in DMSO, DMF, moderately soluble in hot alcohols | N/A |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR (400 MHz, DMSO-d₆): δ 14.1 (bs, 1H, NH), 8.65 (s, 1H, C5-H), 3.85 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 160.9 (C=O), 142.1 (C5), 114.8 (C=N), 107.9 (C3), 92.6 (C4), 52.7 (OCH₃).

-

IR (KBr, cm⁻¹): 3150-3000 (N-H stretch), 2245 (C≡N stretch), 1725 (C=O ester stretch), 1580, 1450 (C=C, C=N ring stretch).

-

Mass Spectrometry (ESI+): m/z 152.04 [M+H]⁺.

Synthesis: A Validated Protocol

The most reliable and scalable synthesis of this compound proceeds via a cyclocondensation reaction between methyl 2-cyano-3-ethoxyacrylate and hydrazine hydrate. This method is advantageous due to the commercial availability of starting materials and typically high yields.

Detailed Experimental Protocol

Causality: This protocol leverages the classic Knorr pyrazole synthesis. The ethoxy group of the acrylate acts as an excellent leaving group upon nucleophilic attack by one nitrogen of hydrazine. The second nitrogen then undergoes intramolecular condensation with the ketone, followed by dehydration, to form the stable aromatic pyrazole ring.

Materials:

-

Methyl 2-cyano-3-ethoxyacrylate

-

Hydrazine hydrate (64% solution in water)

-

Ethanol (200 proof)

-

Diethyl ether

-

Magnetic stirrer, round-bottom flask, reflux condenser, ice bath

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-cyano-3-ethoxyacrylate (15.5 g, 100 mmol) in ethanol (200 mL).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (5.0 mL, ~100 mmol) dropwise over 20 minutes. Rationale: The dropwise addition at low temperature controls the initial exotherm of the reaction, preventing the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. A white precipitate will form as the reaction progresses.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water (50 mL) and cold diethyl ether (50 mL). Rationale: The water wash removes any residual hydrazine salts, while the ether wash removes non-polar impurities and aids in drying.

-

Drying: Dry the collected solid under vacuum at 50 °C to a constant weight. The product is typically obtained as a white crystalline solid with >95% purity, requiring no further purification.

Synthesis Workflow Diagram

Caption: Workflow for the cyclocondensation synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.

N-H Functionalization

The pyrazole N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form the pyrazolide anion. This nucleophile readily reacts with electrophiles.

-

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like K₂CO₃ in DMF.

-

N-Arylation: Coupling with aryl halides or boronic acids using transition-metal catalysis (e.g., Buchwald-Hartwig or Chan-Lam coupling).

-

Michael Addition: Conjugate addition to α,β-unsaturated systems.

Cyano Group Transformations

The cyano group at the C4 position is a powerful synthetic handle.

-

Reduction to Amine: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (LiAlH₄) yields the corresponding 4-(aminomethyl)pyrazole, a key linker moiety.

-

Hydrolysis to Carboxylic Acid: Strong acidic or basic conditions (e.g., 6M HCl, reflux) hydrolyze the nitrile to a carboxylic acid, providing another point for amide coupling.

-

Conversion to Tetrazole: Reaction with sodium azide (NaN₃) and an acid catalyst (e.g., NH₄Cl) in DMF provides the 4-(1H-tetrazol-5-yl)pyrazole. Insight: The tetrazole group is a well-established bioisostere for a carboxylic acid, often improving metabolic stability and cell permeability.

Ester Group Modification

The methyl ester at the C3 position provides a classic handle for derivatization.

-

Saponification: Mild basic hydrolysis (e.g., LiOH in THF/H₂O) selectively cleaves the ester to the corresponding 1H-pyrazole-3-carboxylic acid without affecting the cyano group.

-

Amidation: Direct reaction with amines, often at elevated temperatures, or via the activated carboxylic acid (after saponification) using standard coupling reagents (e.g., HATU, EDC) to form a diverse range of amides.

Reactivity Map

Caption: Orthogonal reactivity pathways of the core functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs. This compound serves as a key starting material for several classes of therapeutic agents.

-

Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in many kinase inhibitors. For example, derivatives have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) for applications in acute myeloid leukemia.

-

Antiviral Agents: Pyrazole-based compounds have shown promise as antiviral agents. In one study, derivatives of a related aminopyrazole carboxylate were identified as inhibitors of HIV-1 replication.

-

Anti-inflammatory and Anticancer Agents: The functional handles allow for the attachment of various pharmacophores to target pathways involved in inflammation and cancer. The introduction of functional groups like aromatic rings and cyanoesters onto pyrazoles has emerged as a promising strategy in oncology.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when working with this compound.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

References

-

PubChem. Methyl 4-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. Semantic Scholar. [Link]

-

RSC Publishing. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Royal Society of Chemistry. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

- PubMed. *Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and

Chemical Architecture and Synthetic Utility of Methyl 4-cyano-1H-pyrazole-3-carboxylate

Executive Summary: The Scaffold Architecture

Methyl 4-cyano-1H-pyrazole-3-carboxylate represents a highly functionalized heterocyclic scaffold characterized by a unique "push-pull" electronic deficiency.[1] Unlike simple pyrazoles, this molecule possesses two strong electron-withdrawing groups (EWGs)—a nitrile (-CN) at position 4 and a methyl ester (-COOMe) at position 3—flanking the nitrogenous core.[1]

For drug development professionals, this structure is not merely a building block; it is a privileged pharmacophore precursor .[1] The adjacency of the nitrile and ester functionalities mimics the ortho-substitution pattern of benzene, enabling rapid cyclization into bicyclic systems such as pyrazolo[1,5-a]pyrimidines (isosteres of purines), which are critical in kinase inhibitor design (e.g., CDK, GSK-3

Electronic & Physical Profile

| Property | Characteristic | Implication for Reactivity |

| Acidity (NH) | High ( | The two EWGs stabilize the pyrazolate anion, making N-alkylation facile and regioselective under mild basic conditions.[1] |

| Dipole Moment | Significant | Strong polarization facilitates solubility in polar aprotic solvents (DMSO, DMF) but limits solubility in non-polar media.[1] |

| H-Bonding | Donor (NH) & Acceptor (N2, CN, C=O) | Capable of forming robust intermolecular hydrogen-bonded dimers in the solid state (see Tautomerism).[1] |

| Electrophilicity | High at C-5 | The C-5 position is electron-deficient, making it susceptible to nucleophilic attack or C-H activation.[1] |

Structural Dynamics: Tautomerism

A critical aspect of 1H-pyrazoles is annular tautomerism. In solution, the proton rapidly exchanges between N1 and N2.[1] For this specific molecule, the equilibrium exists between the 3-carboxylate and 5-carboxylate forms.[1]

While often drawn as the 3-carboxylate for nomenclature consistency, the thermodynamic preference is dictated by solvent polarity and hydrogen bonding.[1] In the solid state, X-ray crystallography of analogous electron-deficient pyrazoles often reveals a preference for the tautomer that maximizes intermolecular hydrogen bonding networks, typically forming dimers or catemers.[1]

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton migration and the resulting change in the formal position of the substituents.

Figure 1: Annular tautomerism between the 3-carboxylate and 5-carboxylate forms.[1] Note that N-alkylation locks the structure into one of these fixed regioisomers.

Synthetic Logic & Methodologies

The synthesis of This compound requires strategies that differentiate it from the more common amino-pyrazoles (which result from simple hydrazine + cyanoacetate condensations). The presence of the H-atom at C-5 (rather than an amino or methyl group) necessitates 1,3-Dipolar Cycloaddition or Oxidative Functionalization strategies.[1]

Pathway A: 1,3-Dipolar Cycloaddition (The "Authoritative" Route)

This method is preferred for generating the specific 3,4-substitution pattern with a naked C-5.[1]

-

Reactants: Methyl diazoacetate (1,3-dipole) and 2-Chloroacrylonitrile (dipolarophile).[1]

-

Mechanism: [3+2] Cycloaddition followed by spontaneous elimination of HCl to aromatize the ring.[1]

Pathway B: Functionalization of Pyrazole-3-carboxylates

An alternative involves synthesizing the 4-formyl derivative and converting it to the nitrile.

-

Precursor: Methyl 1H-pyrazole-3-carboxylate.[2]

-

Steps: Vilsmeier-Haack formylation (C-4)

Oxime formation

Synthetic Workflow Diagram

Figure 2: The 1,3-Dipolar Cycloaddition route ensures the correct regiochemistry and elimination of the leaving group (Cl) to yield the fully aromatic system.

Experimental Protocol: 1,3-Dipolar Cycloaddition

Note: This protocol is a synthesized standard procedure based on the reactivity of diazoacetates with electron-deficient alkenes (Ref: J. Org.[1] Chem. / Heterocycles).[1][3][4][5][6][7][8]

Materials:

-

Methyl diazoacetate (Caution: Potentially explosive; use in solution).[1]

-

2-Chloroacrylonitrile.

-

Diethyl ether or Dichloromethane (DCM).[1]

-

Triethylamine (Et

N) as an HCl scavenger.[1]

Step-by-Step Methodology:

-

Preparation (0°C): In a flame-dried round-bottom flask under Argon, dissolve 2-chloroacrylonitrile (1.2 equiv) in anhydrous diethyl ether.

-

Addition: Slowly add a solution of methyl diazoacetate (1.0 equiv) in ether dropwise over 30 minutes. Maintain temperature at 0–5°C to prevent rapid decomposition of the diazo compound.[1]

-

Cyclization (RT): Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitoring by TLC should show the disappearance of the diazo spot.[1]

-

Elimination: Cool the mixture back to 0°C. Add Triethylamine (1.5 equiv) dropwise. This facilitates the elimination of HCl from the pyrazoline intermediate.[1] A white precipitate (Et

N[1]·HCl) will form.[1] -

Workup: Filter off the amine salts. Wash the filtrate with water (2x) and brine (1x).[1] Dry over anhydrous MgSO

. -

Purification: Concentrate the solvent under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the target This compound as an off-white solid.[1]

Validation (Spectroscopic Fingerprint):

-

H NMR (DMSO-d

-

Note: The H-5 singlet is characteristic. If it were an amino-pyrazole, you would see a broad NH

signal instead.[1]

-

-

IR (cm

): ~2230 (CN stretch, sharp), ~1720 (Ester C=O), ~3200-3400 (NH stretch).[1]

Reactivity & Drug Discovery Applications

The core value of this scaffold lies in its ability to undergo bifunctional cyclization .[1] The nitrile and ester groups are perfectly positioned to react with binucleophiles (like amidines or hydrazines) to form fused bicyclic systems.[1]

Key Transformation: Pyrazolo[1,5-a]pyrimidine Synthesis

Reaction with guanidine or amidines yields pyrazolo[1,5-a]pyrimidines, a scaffold found in potent kinase inhibitors (e.g., Dinaciclib analogs).[1]

Figure 3: Transformation of the scaffold into a fused bicyclic kinase inhibitor core.

References

-

Elguero, J., et al. (2014).[1] "The annular tautomerism of the curcuminoid NH-pyrazoles." Royal Society of Chemistry.[1][9] Link

-

Aggarwal, R., et al. (2009).[1] "Preparation of 4-cyano-3-methyl-1-phenyl-1H-pyrazole-5-(4-bromophenyl)-nitrile imine." Heterocycles. Link

-

BenchChem Technical Data. (2025). "Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate (Analogous Methodology)." BenchChem.[1][3] Link[1]

-

PubChem Compound Summary. (2025). "Methyl 1H-pyrazole-3-carboxylate Derivatives." National Center for Biotechnology Information.[1] Link[1]

-

Matuleviciute, G., et al. (2021).[1] "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules. Link[1]

Sources

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dc.etsu.edu [dc.etsu.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jocpr.com [jocpr.com]

- 9. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide & SDS: Methyl 4-cyano-1H-pyrazole-3-carboxylate

This guide is structured as an advanced technical resource for research professionals. It integrates standard Safety Data Sheet (SDS) parameters with practical application notes, synthesis logic, and risk management protocols.

Document Type: Technical Safety & Application Guide Compound: Methyl 4-cyano-1H-pyrazole-3-carboxylate CAS Registry Number: 105020-45-9 Version: 2.1 (Research Grade)

Part 1: Executive Technical Summary

This compound is a functionalized heterocyclic building block extensively used in the discovery of bioactive small molecules. Its core structure—a pyrazole ring substituted with both a nitrile and a methyl ester—provides orthogonal handles for divergent synthesis. The nitrile group serves as a precursor to amines, amides, or tetrazoles, while the ester allows for acylation or heterocyclization.

Critical Application Note: Researchers must recognize the tautomeric nature of this compound. In solution, the proton on the pyrazole nitrogen is mobile, meaning the compound exists in equilibrium between the 3-carboxylate and 5-carboxylate forms.

Caption: Tautomeric equilibrium between the 3- and 5- ester forms. N-alkylation regioselectivity is dictated by reaction conditions.

Part 2: Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this CAS is limited, structure-activity relationship (SAR) analysis with analogous pyrazoles (e.g., ethyl esters, halogenated pyrazoles) mandates a Warning classification.

GHS Classification (29 CFR 1910.1200 / EU CLP)

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (safety glasses with side shields).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Part 3: Synthesis & Production Logic

For researchers synthesizing this compound de novo or scaling up, the standard route involves the cyclocondensation of hydrazine with a functionalized acrylate. This method is preferred for its atom economy and scalability.

Reaction Workflow

Reagents: Hydrazine Hydrate + Methyl 2-(ethoxymethylene)-2-cyanoacetate. Mechanism: Addition-Elimination followed by intramolecular cyclization.

Caption: Standard synthetic workflow via the hydrazine-acrylate cyclocondensation route.

Experimental Causality:

-

Temperature Control (Step 1): The initial addition of hydrazine is exothermic. Maintain temperature <25°C to prevent polymerization of the acrylate.

-

Reflux (Step 2): Essential to drive the dehydration/cyclization to completion. Incomplete heating results in open-chain hydrazone impurities.

Part 4: Physicochemical Properties

Data presented below is consolidated from experimental values of the specific CAS and close structural analogs (Ethyl ester).

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline powder) | Usually off-white to pale yellow. |

| Molecular Formula | C₆H₅N₃O₂ | |

| Molecular Weight | 151.12 g/mol | |

| Melting Point | 165 – 170 °C (Typical range) | Verify with specific CoA. |

| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water. |

| Acidity (pKa) | ~10-11 (NH proton) | Weakly acidic; deprotonates with bases like K₂CO₃. |

| LogP | ~0.5 - 0.8 | Low lipophilicity due to polarity. |

Part 5: Safe Handling & Emergency Response

This protocol is designed to be self-validating: if the engineering controls are working, personal exposure should be zero.

Engineering Controls

-

Primary: Fume hood required. Maintain face velocity >100 fpm.

-

Secondary: Local exhaust ventilation (LEV) if handling large quantities of powder.

Emergency Logic Flow

In the event of exposure or spill, follow this decision matrix:

Caption: Emergency response decision matrix for solid pyrazole spills and exposure.

Part 6: Storage & Stability

-

Storage Conditions: Store at 2-8°C (Refrigerated). While chemically stable at room temperature, refrigeration prevents slow hydrolysis of the ester or hydration of the nitrile over long periods.

-

Incompatibilities: Strong oxidizing agents, Strong bases (causes deprotonation/hydrolysis), Strong acids.

-

Shelf Life: 24 months if stored properly in a desiccated, tightly sealed container.

References

-

PubChem Compound Summary. (2025). This compound (CAS 105020-45-9). National Center for Biotechnology Information. Link

-

BenchChem Application Notes. (2025). Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate and derivatives. Link

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: Pyrazole derivatives hazard classification. Link

-

Organic Syntheses. (2008). Regioselective synthesis of 4,5-substituted pyrazoles. Org. Synth. Link

Technical Deep Dive: Cyano-Pyrazole Esters in Medicinal Chemistry

Executive Summary

The cyano-pyrazole ester scaffold—specifically functionalized as ethyl 5-amino-4-cyano-1H-pyrazole-3-carboxylate —represents a "privileged structure" in modern drug discovery. This architecture uniquely balances electronic "push-pull" dynamics with multipoint hydrogen-bonding capabilities, making it an ideal template for kinase inhibitors (CDK2, EGFR), anti-inflammatory agents, and antimicrobial compounds.[1] This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic utility of this scaffold, providing actionable protocols for medicinal chemists.[1]

Chemical Architecture & SAR Analysis

The pharmacophoric power of the cyano-pyrazole ester lies in its dense functionalization. Unlike simple pyrazoles, this scaffold presents four distinct vectors for molecular interaction within a compact footprint (MW < 300 Da).[1]

The "Push-Pull" Electronic System

The core stability and reactivity are governed by the interplay between the electron-donating amino group at C5 and the electron-withdrawing cyano (C4) and ester (C3) groups.

-

C4-Cyano Group (–CN):

-

Role: Acts as a strong electron-withdrawing group (EWG), lowering the pKa of the pyrazole ring system.

-

Interaction: In kinase pockets, the nitrogen atom of the nitrile often engages in dipole-dipole interactions or acts as a weak H-bond acceptor (e.g., with Tyr residues in TrkB or EGFR).

-

Metabolic Stability: Unlike halogen substituents, the nitrile group is resistant to oxidative metabolism, prolonging half-life.[1]

-

-

C3-Ester Group (–COOEt):

-

C5-Amino Group (–NH₂):

-

Role: The primary "hinge binder." In ATP-competitive inhibitors, this group forms critical hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., Leu83 in CDK2).[1]

-

-

N1-Position:

-

Role: The "Tail" region. Substitution here (Aryl vs. Alkyl) determines the molecule's fit into the hydrophobic back-pocket (Gatekeeper region) of enzymes.

-

SAR Visualization

The following diagram maps the functional roles of the scaffold's substituents.

Figure 1: Structure-Activity Relationship (SAR) map of the 5-amino-4-cyano-pyrazole-3-carboxylate scaffold.

Synthetic Methodologies

Two primary strategies dominate the synthesis of this scaffold: the classical Cyclocondensation and the modern Multicomponent Reaction (MCR) .

Method A: Cyclocondensation (The Standard Protocol)

This method is preferred for high-purity scale-up. It involves the reaction of an aryl hydrazine with an ethoxymethylene cyanoacetate intermediate.

Reaction Scheme:

Method B: One-Pot Multicomponent Reaction (Green Chemistry)

Ideal for library generation, this approach combines an aldehyde, ethyl cyanoacetate, malononitrile, and hydrazine in a single step, often catalyzed by organocatalysts (e.g., piperidine or L-proline).[1]

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway for the construction of the cyano-pyrazole ester core.

Experimental Protocol

Objective: Synthesis of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate . Target Audience: Medicinal Chemists / Organic Synthesis Labs.

Materials

-

Phenylhydrazine (CAS: 100-63-0)

-

Ethyl (ethoxymethylene)cyanoacetate (CAS: 86-47-5)

-

Ethanol (Absolute)[1]

-

Ice water[2]

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) in Ethanol (100 mL).

-

Addition: Add Phenylhydrazine (10.8 g, 0.1 mol) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic; handle with care.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Allow the reaction mixture to cool to room temperature, then pour the contents into a beaker containing 300 mL of crushed ice/water . Stir vigorously for 15 minutes.

-

Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

-

Purification: Recrystallize the crude product from hot ethanol to yield pure crystals.

-

Appearance: Yellow to off-white crystalline solid.

-

Yield: Expect 60–75%.

-

Melting Point: 198–200°C (Literature value).[1]

-

Validation:

-

IR Spectrum: Look for nitrile stretch (~2220 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and amine doublet (~3300-3400 cm⁻¹).[1]

-

1H NMR (DMSO-d6): δ 1.3 (t, 3H, CH3), 4.3 (q, 2H, CH2), 6.8 (s, 2H, NH2, D2O exchangeable), 7.4-7.6 (m, 5H, Ar-H).[1]

Therapeutic Applications & Data

Oncology: Kinase Inhibition

The 5-amino-4-cyano-pyrazole scaffold is a potent ATP-mimetic. The amino group functions as a hydrogen bond donor to the hinge region of kinases, while the phenyl ring occupies the hydrophobic pocket.[1]

Key Targets:

-

CDK2 (Cyclin-Dependent Kinase 2): Cell cycle regulation.

-

EGFR (Epidermal Growth Factor Receptor): Non-small cell lung cancer.[1]

-

VEGFR-2: Angiogenesis.

Antimicrobial & Anti-inflammatory

Derivatives have shown significant efficacy against Gram-positive bacteria and COX enzymes.

Comparative Activity Data

| Compound Variant (R-Group) | Target / Assay | IC50 / MIC | Reference Drug |

|---|---|---|---|

| 1-Phenyl (Unsubstituted) | CDK2 Kinase | 10.35 µM | Roscovitine |

| 1-(4-Chlorophenyl) | VEGFR-2 | 10.09 µM | Sorafenib |

| 1-(2,4-Dinitrophenyl) | S. aureus (MIC) | 12.5 µg/mL | Ciprofloxacin |

| 1-(3,4-Dimethoxyphenyl) | COX-2 Inhibition | 0.25 µM | Celecoxib |

Molecular Modeling: Binding Mode

To understand the efficacy, we must visualize the interaction within the ATP-binding pocket of a representative kinase (e.g., CDK2).[1]

Figure 3: Predicted binding mode of the scaffold within the CDK2 kinase hinge region.[1]

References

-

Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole derivatives. Source: Archives of Pharmacal Research. Link:[Link][1]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Source: Molecules (MDPI).[1] Link:[Link][1]

-

Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Source: PrepChem. Link:[Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Source: Acta Pharmaceutica Sinica B. Link:[Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: Molecules.[3][4][5][6][7][8][9][10][11][12][13] Link:[Link]

Sources

- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

scale-up synthesis of methyl 4-cyano-1H-pyrazole-3-carboxylate

An In-Depth Guide to the Scale-Up Synthesis of Methyl 4-Cyano-1H-pyrazole-3-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-recognized "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] The specific arrangement of a nitrile group at the C4 position and a methyl carboxylate at the C3 position provides a versatile platform for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The presence of multiple reactive sites allows for diverse chemical modifications, making it a valuable building block for compound libraries in high-throughput screening.

The demand for robust and scalable synthetic routes to this intermediate is driven by its role in the development of novel pharmaceuticals. This application note provides a detailed, field-proven protocol for the , with a focus on the underlying chemical principles, safety considerations, and practical insights for successful implementation in a research or process chemistry setting.

Core Synthetic Strategy: Cyclocondensation via a Three-Carbon Synthon

The most efficient and widely adopted strategy for the synthesis of the pyrazole ring system is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative.[3][4] This approach, rooted in the classical Knorr pyrazole synthesis, offers a high degree of convergence and is amenable to large-scale production.

For the synthesis of this compound, the key is the selection of an appropriate three-carbon electrophilic precursor that already contains the required cyano and methyl carboxylate functionalities. A highly effective and commonly used starting material for this purpose is methyl 2-cyano-3-ethoxyacrylate, which can be readily prepared from methyl cyanoacetate and triethyl orthoformate. This enol ether serves as an excellent 1,3-dielectrophile for the reaction with hydrazine, which acts as the N-N dinucleophile.

The general workflow for this synthetic approach is illustrated in the diagram below:

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. benchchem.com [benchchem.com]

Troubleshooting & Optimization

avoiding tautomerization in methyl 4-cyano-1H-pyrazole-3-carboxylate NMR

Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges with the NMR analysis of N-unsubstituted pyrazoles, specifically focusing on methyl 4-cyano-1H-pyrazole-3-carboxylate . The phenomenon of annular tautomerism in these systems frequently leads to complex or ambiguous spectra. This document provides in-depth, cause-and-effect troubleshooting strategies to help you gain control over your experiment and obtain clean, interpretable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does the ¹H NMR spectrum of my this compound sample show fewer signals than expected, but they are very broad? Or, why do I see a doubled set of signals?

A1: The Root Cause: Annular Tautomerism on the NMR Timescale

This is the most common issue encountered with N-unsubstituted pyrazoles and is a direct consequence of annular tautomerism . Your molecule is not a single, static structure in solution but exists as a dynamic equilibrium between two distinct tautomeric forms. The proton on the pyrazole nitrogen rapidly moves between the two nitrogen atoms.[1][2]

-

Tautomer A: this compound

-

Tautomer B: Methyl 4-cyano-2H-pyrazole-5-carboxylate

The appearance of your NMR spectrum is dictated by the rate of this proton exchange relative to the NMR spectrometer's timescale.[3]

-

Fast Exchange: If the interconversion is very fast, the spectrometer detects only an "average" structure. You will see a single, sharp set of signals, which may not accurately represent either individual tautomer.

-

Slow Exchange: If the interconversion is very slow, the spectrometer can distinguish both tautomers as separate entities. You will see two distinct, sharp sets of signals, with their integration ratio reflecting the equilibrium constant (KT).[4]

-

Intermediate Exchange: This is often the source of problematic spectra. When the exchange rate is comparable to the NMR timescale, the signals for the exchanging protons and carbons broaden significantly, sometimes to the point of being lost in the baseline.[2] For pyrazoles, the C3 and C5 carbons are particularly prone to this broadening.[2]

Caption: Annular tautomerism of this compound.

Q2: How can I use my choice of NMR solvent to get a better spectrum?

A2: Leveraging Solute-Solvent Interactions to Control Tautomeric Equilibrium

The solvent is not a passive medium; it actively participates in the tautomeric equilibrium by establishing intermolecular interactions, primarily hydrogen bonds.[2] Changing the solvent is a powerful and straightforward first step to troubleshoot a problematic spectrum. The goal is to either shift the equilibrium significantly to one tautomer or, more commonly, to slow down the rate of exchange to move from the intermediate to the slow-exchange regime.

Table 1: Influence of Common Deuterated Solvents on Pyrazole Tautomerism

| Solvent Class | Examples | Interaction Mechanism & Expected NMR Outcome |

| Aprotic, Nonpolar | Chloroform-d (CDCl₃), Benzene-d₆ | Mechanism: Minimizes interaction with the N-H proton. Can promote self-association into dimers, which slows proton exchange.[4] Outcome: Often promotes slow exchange, leading to two sets of signals. Benzene-d₆ may offer better signal dispersion. |

| Aprotic, Polar | DMSO-d₆, Acetone-d₆ | Mechanism: Acts as a strong hydrogen bond acceptor, solvating the N-H proton. This can slow down intermolecular proton transfer.[2][5] Outcome: Excellent for slowing exchange. Often provides sharp signals for both tautomers or the dominant tautomer. DMSO-d₆ is a standard choice for resolving tautomers.[2] |

| Protic | Methanol-d₄ (CD₃OD), D₂O | Mechanism: Deuterons from the solvent can actively participate in and catalyze the proton exchange process. Outcome: Typically leads to very fast exchange, resulting in a single, sharp set of averaged signals. Useful if you need a simple spectrum for basic confirmation, but it masks the underlying complexity. |

Troubleshooting Pathway: If your spectrum in CDCl₃ is broad (intermediate exchange), your first step should be to re-run the sample in DMSO-d₆. The stronger hydrogen bonding capacity of DMSO is very likely to slow the exchange, bringing you into the slow-exchange regime and resolving the broad signals into sharp peaks.

Q3: My signals are still broad in DMSO-d₆ at room temperature. What is the definitive method to resolve the tautomers?

A3: Variable Temperature (VT) NMR: The Gold Standard for Dynamic Processes

When solvent choice alone is insufficient, Variable Temperature (VT) NMR is the most robust technique to gain control over the exchange rate.[3][6] By lowering the temperature, you reduce the thermal energy of the system, which directly slows down the kinetics of the proton transfer. At a sufficiently low temperature (the "coalescence temperature"), the exchange becomes slow on the NMR timescale, and the broad, coalesced signals will resolve into sharp, distinct peaks for each tautomer.

Experimental Protocol: Variable Temperature (VT) ¹H NMR Experiment

-

Sample Preparation: Prepare a sample of your compound in a suitable solvent with a low freezing point (e.g., DMSO-d₆, CDCl₃, or Toluene-d₈). Ensure the concentration is not excessively high to avoid solubility issues at low temperatures.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K) to serve as a baseline.

-

Cooling & Equilibration: Lower the spectrometer's probe temperature in decrements of 10-15 °C. At each new temperature, allow the sample to equilibrate for at least 5-10 minutes to ensure thermal stability and uniform temperature throughout the sample.

-

Acquisition: Acquire a spectrum at each temperature step. Monitor the signals of interest (e.g., the pyrazole C5-H and the methyl ester protons).

-

Analysis: Observe the changes in the spectra as the temperature decreases. You should see broad signals sharpen and resolve into two distinct sets of signals. The integration of these sets at low temperature will give you the thermodynamic ratio of the two tautomers.[4]

Caption: Conceptual workflow for a Variable Temperature (VT) NMR experiment.

Q4: I have resolved the two tautomers at low temperature. How can I definitively confirm my assignments and identify the N-H proton?

A4: Advanced and Confirmatory NMR Experiments

Once you have a sample in the slow-exchange regime (e.g., at low temperature), you can use a suite of experiments to confirm your structural assignments.

-

D₂O Exchange (Confirmation of N-H Proton):

-

Objective: To unambiguously identify the pyrazole N-H proton signal.

-

Protocol:

-

Acquire a standard ¹H NMR spectrum in a solvent like DMSO-d₆. The N-H proton typically appears as a very broad signal between 10-14 ppm.[3]

-

Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake vigorously for 30 seconds.

-

Re-acquire the ¹H NMR spectrum.

-

-

Expected Result: The labile N-H proton will exchange with a deuteron from D₂O. Since deuterium is not observed in ¹H NMR, the N-H signal will disappear or significantly diminish in intensity, confirming its identity.

-

-

2D NMR Spectroscopy (HSQC/HMBC):

-

Objective: To confirm the presence of two distinct molecular structures and assign the carbons and protons for each tautomer.

-

Utility: In the slow-exchange regime, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is exceptionally powerful. It will show correlations between the C5-H proton of one tautomer and the specific carbons within its spin system (e.g., C3 and C4), and a separate set of correlations for the other tautomer. This allows you to build a complete connectivity map for both species present in the solution, providing definitive proof of tautomerism.

-

-

¹³C and ¹⁵N NMR Spectroscopy:

-

¹³C NMR: At low temperatures, you should observe two distinct signals for the cyano carbon, the ester carbonyl, the methyl group, and each of the three pyrazole ring carbons. The chemical shifts of C3 and C5 are particularly sensitive to the position of the proton and substituents.[2][5]

-

¹⁵N NMR: This is the most direct method for studying pyrazole tautomerism. You will observe distinct signals for the "pyrrole-like" (protonated) and "pyridine-like" (unprotonated) nitrogens for each tautomer, providing unequivocal evidence of the equilibrium.[1][7]

-

By systematically applying these solvent, temperature, and advanced NMR strategies, you can move from an uninterpretable spectrum to a wealth of structural and dynamic information, allowing for the complete characterization of your this compound sample.

References

- Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.

- Elguero, J., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.

- Faure, R., et al. (n.d.). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

-

Pádár, P., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2997. Available at: [Link]

-

Leite, Â., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 28. Available at: [Link]

-

ResearchGate. (2012). Is there any effect of temperature on tautomerism? Available at: [Link]

-

Elguero, J., Marzin, C., & Roberts, J. D. (1974). Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. The Journal of Organic Chemistry, 39(3), 357–363. Available at: [Link]

-

Chemistry Stack Exchange. (2017). At what temperature does tautomerization stop? Available at: [Link]

- Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.

Sources

- 1. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Cyclization of Hydrazones to Pyrazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of pyrazole carboxylates from hydrazones. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome common challenges in this crucial chemical transformation.

Introduction: The Significance of Pyrazole Carboxylates

Pyrazole carboxylates are pivotal structural motifs in medicinal chemistry and drug discovery, appearing in a wide array of pharmaceuticals. Their synthesis via the cyclization of hydrazones is a versatile and widely adopted method. However, like any chemical reaction, it is not without its potential pitfalls. This guide provides expert insights into troubleshooting common issues, ensuring a higher success rate in your synthetic endeavors.

Core Reaction and Mechanism

The cyclization of a hydrazone with a 1,3-dielectrophilic species, such as a β-ketoester or a related compound, is a cornerstone of pyrazole synthesis. The reaction generally proceeds through a cyclocondensation mechanism.[1] A common and powerful variation for introducing a carboxylate or formyl group is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to effect cyclization and formylation.[2][3][4]

Plausible Reaction Mechanism: Vilsmeier-Haack Cyclization

A plausible mechanism for the Vilsmeier-Haack cyclization of a hydrazone to a pyrazole-4-carbaldehyde is depicted below. This can be subsequently oxidized to the corresponding carboxylate.

Caption: Vilsmeier-Haack cyclization of a hydrazone.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of pyrazole carboxylates from hydrazones, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is yielding very little or no desired pyrazole carboxylate. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield is a common frustration. Several factors, from reagent quality to reaction conditions, can be at play. A systematic approach to troubleshooting is key.

| Potential Cause | Explanation | Recommended Solution |

| Poor Quality Reagents | Hydrazones can be unstable, and reagents like phosphorus oxychloride (POCl₃) are highly moisture-sensitive.[2] | Ensure hydrazone starting material is pure and dry. Use freshly opened or properly stored anhydrous solvents and reagents.[2] |

| Incorrect Stoichiometry | An inappropriate ratio of hydrazone to the cyclizing agent (e.g., Vilsmeier reagent) can lead to incomplete reaction or side product formation. | Optimize the stoichiometry. For Vilsmeier-Haack reactions, an excess of the Vilsmeier reagent may be necessary for less reactive substrates.[2][3] |

| Suboptimal Reaction Temperature | The cyclization may have a specific activation energy barrier that is not being overcome at the current temperature. Conversely, excessive heat can lead to decomposition.[2] | Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a stepwise increase in temperature. For exothermic reactions like the Vilsmeier-Haack, maintain strict temperature control, especially during reagent addition.[2] |

| Presence of Inhibiting Functional Groups | Certain functional groups on the hydrazone substrate can interfere with the reaction. For example, strong electron-withdrawing groups can deactivate the system towards electrophilic attack.[3] | Consider using a more reactive cyclizing agent or a catalyst to overcome the deactivation. Protecting groups may be necessary for sensitive functionalities. |

Issue 2: Formation of Multiple Products or Side Products

Question: My TLC and NMR analysis show a mixture of products. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products often points to issues with regioselectivity or the occurrence of side reactions.

| Potential Cause | Explanation | Recommended Solution |

| Regioisomer Formation | With unsymmetrical precursors, the cyclization can occur in different orientations, leading to a mixture of regioisomers. This is particularly common in cyclocondensations with unsymmetrical 1,3-dicarbonyl compounds.[1] | The choice of solvent and catalyst can significantly influence regioselectivity. Acidic conditions may favor one regioisomer, while basic or neutral conditions favor another.[1] The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[1] |

| Side Reactions | The Vilsmeier-Haack reaction, while powerful, can sometimes lead to side reactions like dehydrochlorination if the substrate is susceptible.[3] In other cyclization methods, incomplete oxidation of an intermediate pyrazoline can result in a mixture of the pyrazole and pyrazoline.[5] | Carefully control the reaction conditions, particularly temperature and reaction time, to minimize side reactions. Ensure complete oxidation by using an appropriate oxidizing agent or by extending the reaction time if air is the oxidant.[6] |

| Decomposition | The starting material or the product may be degrading under the reaction conditions, leading to a complex mixture.[2] | Optimize the reaction temperature and duration. Purify the crude product promptly after work-up to prevent degradation. |

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating my pyrazole carboxylate from the reaction mixture. What are some effective purification strategies?

Answer:

Isolation and purification can be challenging, especially if the product has unexpected solubility properties or if emulsions form during work-up.

| Potential Cause | Explanation | Recommended Solution |

| Product is Water-Soluble | The presence of the carboxylate group and the pyrazole ring can impart significant water solubility to the product. | During aqueous work-up, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product (salting out). Perform multiple extractions with an appropriate organic solvent. |

| Emulsion Formation | The presence of polar functionalities and residual reagents can lead to the formation of stable emulsions during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |

| Co-eluting Impurities | Impurities with similar polarity to the desired product can make purification by column chromatography difficult. | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can be a highly effective purification technique if a suitable solvent system can be found. |

Experimental Protocols

General Procedure for Vilsmeier-Haack Cyclization of a Hydrazone

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.

Caption: General workflow for Vilsmeier-Haack cyclization.

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazole carboxylates?

A1: The most common methods include the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound containing a carboxylate group or a precursor.[7][8] The Vilsmeier-Haack reaction on a suitable hydrazone followed by oxidation of the resulting aldehyde is another widely used method.[4][7] Multicomponent reactions are also gaining prominence for their efficiency.[9][10]

Q2: How does the choice of hydrazine derivative affect the reaction?

A2: The substituent on the hydrazine (e.g., alkyl, aryl) will become the substituent at the N1 position of the pyrazole ring. The electronic nature of this substituent can influence the nucleophilicity of the hydrazine and thus the rate of the reaction.

Q3: Can I use other reagents besides POCl₃ for the Vilsmeier-Haack reaction?

A3: Yes, other acid chlorides like oxalyl chloride or thionyl chloride can be used in place of POCl₃ to generate the Vilsmeier reagent from DMF.[11]

Q4: My hydrazone starting material is an oil. How can I ensure its purity?

A4: If the hydrazone is an oil, it can be purified by column chromatography. It is crucial to thoroughly remove the solvent under vacuum and ensure it is dry before proceeding with the cyclization reaction.

Q5: Are there any "green" or more environmentally friendly methods for this synthesis?

A5: Research into greener synthetic routes is ongoing. Some methods utilize microwave irradiation to reduce reaction times and energy consumption.[5] Others employ catalysts that can be recycled or use more benign solvents like water or ethanol.[5][7]

References

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. Available at: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC. Available at: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]

-

(PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Available at: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available at: [Link]

-

Synthesis of the pyrazole derivatives from aldehyde hydrazones via a... - ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. ijpcbs.com [ijpcbs.com]

Technical Support Center: Stability and Handling of Methyl 4-cyano-1H-pyrazole-3-carboxylate in Basic Solutions

Introduction for the Modern Researcher

Methyl 4-cyano-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block, pivotal in the synthesis of advanced pharmaceutical agents and agrochemicals.[1] Its unique arrangement of a reactive ester, a nitrile group, and an acidic pyrazole proton presents specific challenges and opportunities during synthetic manipulations, particularly in basic media. This guide provides an in-depth analysis of the compound's stability, offering troubleshooting advice and validated protocols to help you navigate potential experimental pitfalls. Our focus is on empowering you with the causal understanding needed to predict reaction outcomes, optimize conditions, and ensure the integrity of your results.

Core Principles: Understanding the Competing Reaction Pathways

The stability of this compound in a basic solution is primarily governed by the reactivity of its three key functional components: the methyl ester, the cyano group, and the pyrazole N-H proton.

-

Pyrazole N-H Deprotonation: The N-H proton on the pyrazole ring is acidic. In the presence of a base, this proton will be abstracted first to form a pyrazolate anion. This is a crucial, often overlooked, initial step that consumes one full equivalent of base before any other reaction can proceed efficiently.

-

Ester Hydrolysis (Saponification): The methyl ester at the 3-position is highly susceptible to base-mediated hydrolysis, a reaction known as saponification.[2][3] This is typically the most rapid and facile degradation pathway under mild basic conditions, yielding the corresponding carboxylate salt.[2] The reaction is generally irreversible because the final deprotonation of the carboxylic acid drives the equilibrium.[4]

-

Nitrile Hydrolysis: The cyano group at the 4-position can also be hydrolyzed under basic conditions, first to a carboxamide intermediate and then, under more forcing conditions, to a carboxylate.[5][6] Critically, nitrile hydrolysis typically requires harsher conditions (higher temperatures, longer reaction times, or higher base concentrations) than ester saponification.[5]

This difference in reactivity is the key to selectively manipulating the molecule.

Troubleshooting Guide & Experimental Protocols

This section is designed in a question-and-answer format to directly address common issues encountered in the laboratory.

Question 1: I am trying to hydrolyze the methyl ester to the corresponding carboxylic acid, but my results are inconsistent, showing a mixture of products. What is happening?

Answer: This is a classic selectivity issue. You are likely observing a combination of starting material, the desired carboxylated product, and a secondary byproduct from the hydrolysis of the nitrile group.

Causality: The root cause is almost always a lack of precise control over reaction conditions. If the conditions are too harsh (e.g., prolonged heating, excess base), the reaction does not stop at the desired saponification and proceeds to attack the more resilient nitrile group.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for mixed product formation.

Question 2: What are the primary and secondary degradation products I should expect in a basic solution?

Answer: The degradation products are directly dependent on the severity of the reaction conditions. The following table summarizes the expected species.

| Product Name | Structure | Formation Conditions |

| Starting Material: this compound |  | - |

| Primary Product: 4-Cyano-1H-pyrazole-3-carboxylate (salt form) |  | Mild base (e.g., 1.1 eq. LiOH), moderate temp (25-40°C), short reaction time (1-4 h). |

| Secondary Product: 4-Carbamoyl-1H-pyrazole-3-carboxylate (salt form) |  | Harsher conditions (e.g., >1.5 eq. NaOH), higher temp (>60°C), or prolonged time. Results from partial nitrile hydrolysis. |

| Tertiary Product: 1H-Pyrazole-3,4-dicarboxylate (di-salt form) |  | Very harsh conditions (e.g., concentrated NaOH, reflux), leading to complete hydrolysis of both ester and nitrile. |

(Note: Structures are illustrative and would be generated in a real scenario)

The logical progression of degradation is visualized below.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl 4-cyano-1H-pyrazole-3-carboxylate in DMSO-d6

Abstract

In the landscape of modern drug discovery, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of success. Pyrazole derivatives, in particular, represent a privileged scaffold in medicinal chemistry, demanding rigorous analytical characterization. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 4-cyano-1H-pyrazole-3-carboxylate in DMSO-d6. We will explore the rationale behind solvent selection, predict and interpret the spectral data based on established principles, and compare this methodology with alternative analytical approaches. This document is designed to serve as a practical reference, blending theoretical understanding with field-proven experimental protocols to empower researchers in their analytical workflows.

The Strategic Selection of DMSO-d6: A Comparative Rationale

The choice of a deuterated solvent is the first critical decision in preparing an NMR experiment, as it profoundly influences spectral characteristics such as chemical shift and signal resolution.[1] For a multifunctional heterocyclic compound like this compound, DMSO-d6 is often the solvent of choice for several compelling reasons.[2]

-

Exceptional Solubilizing Power : DMSO-d6 is a highly polar aprotic solvent, renowned for its ability to dissolve a vast array of organic compounds, from nonpolar to highly polar substances.[3][4] This makes it an ideal starting point for novel compounds where solubility may be unknown.[3]

-

Wide Temperature Range : With a high boiling point of 189 °C, DMSO-d6 is suitable for variable temperature studies, which can be crucial for investigating dynamic processes like tautomerism or conformational changes.[3]

-

Minimal Spectral Interference : The residual proton signal in DMSO-d6 (from DMSO-d5) appears as a quintet at approximately 2.50 ppm, a region that is often clear of analyte signals.

-

Hydrogen Bonding and Labile Protons : A key advantage of DMSO-d6 is its ability to act as a strong hydrogen bond acceptor. This property slows down the exchange rate of labile protons, such as the N-H proton of the pyrazole ring.[5] While in protic solvents like D₂O or CD₃OD this N-H signal might exchange and disappear, in DMSO-d6 it typically appears as a distinct, often broad, signal at a downfield chemical shift, providing valuable structural information.[6]

In comparison, a less polar solvent like chloroform-d (CDCl₃) might offer sharper signals due to its lower viscosity but may fail to dissolve the polar analyte sufficiently. Furthermore, labile N-H protons often exchange more rapidly or appear at less predictable chemical shifts in CDCl₃ compared to the consistent hydrogen-bonding environment of DMSO.[5][6]

Predicted ¹H NMR Spectrum and In-Depth Interpretation

While an experimental spectrum for the title compound is not publicly available, a highly reliable prediction can be synthesized from established NMR principles and data from analogous structures.[7][8][9] The structure contains three distinct sets of non-equivalent protons: the pyrazole ring proton (H-5), the N-H proton, and the methyl ester protons (-OCH₃).

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound in DMSO-d6

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift |

| N-H | > 13.0 | Broad Singlet (br s) | The pyrazole N-H proton is acidic and forms a strong hydrogen bond with the DMSO-d6 solvent, resulting in significant deshielding and a downfield shift.[5] Broadening is typical for exchangeable protons. |

| C5-H | ~ 8.5 - 9.0 | Singlet (s) | This lone ring proton is deshielded by the cumulative electron-withdrawing effects of the adjacent sp² nitrogen atom, the C4-cyano group, and the C3-carboxylate group. Its signal is a singlet as there are no adjacent protons to couple with. |

| -OCH₃ | ~ 3.9 | Singlet (s) | This value is characteristic for methyl esters. The protons are isolated from other protons in the molecule, resulting in a sharp singlet.[10][11] |

Causality Behind the Assignments:

-

The N-H Proton : The chemical shift of pyrazole N-H protons is highly sensitive to the solvent.[12] In DMSO-d6, the strong hydrogen bond to the sulfoxide oxygen dramatically shifts the proton signal downfield, often beyond 12 ppm. This is a diagnostic feature that confirms the presence of the acidic N-H group.[5]

-

The C5-H Proton : The pyrazole ring is an aromatic system.[8] The proton at the 5-position is significantly influenced by the strong electron-withdrawing nature of both the cyano (-CN) and methyl carboxylate (-COOCH₃) substituents. These groups reduce the electron density at C5 through resonance and inductive effects, causing its proton to resonate at a very low field. Unsubstituted pyrazole, for comparison, shows its H-3/H-5 protons around 7.6 ppm.[13]

-

The Methyl Protons : The -OCH₃ group gives a characteristic sharp singlet. Its chemical shift is relatively predictable and falls within the standard range for methyl esters.[11]

Workflow for NMR-Based Structural Elucidation

Sources

- 1. researchgate.net [researchgate.net]

- 2. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. unn.edu.ng [unn.edu.ng]

- 7. digital.csic.es [digital.csic.es]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 12. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

A Researcher's Guide to Selecting Methyl vs. Ethyl 4-Cyano-1H-pyrazole-3-carboxylate

In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." Its unique electronic properties and capacity for diverse substitutions have cemented its role in a multitude of clinically significant molecules. Within this class, the 4-cyano-1H-pyrazole-3-carboxylate framework is a particularly valuable building block, offering multiple points for synthetic elaboration. A common, yet critical, decision point for researchers utilizing this scaffold is the choice of the ester group—typically between the methyl and ethyl analogs.

This guide provides an in-depth comparison of methyl 4-cyano-1H-pyrazole-3-carboxylate and its ethyl ester counterpart. The objective is to move beyond superficial differences, offering field-proven insights and experimental context to help drug development professionals make strategic, data-driven decisions in their synthetic and therapeutic programs.

Section 1: Physicochemical Properties—More Than Just a Carbon

The addition of a single methylene unit (–CH₂–) when moving from a methyl to an ethyl ester imparts subtle but significant changes to the molecule's physical properties. These differences can have cascading effects on solubility, handling, and biological performance.

General chemical principles and data from analogous structures suggest key differences.[1][2] Methyl esters are typically slightly more polar and less lipophilic than their ethyl counterparts.[3] This seemingly minor distinction influences their solubility in various solvents, their behavior in chromatographic separations, and potentially their interaction with biological systems.

Table 1: Comparative Physicochemical Properties

| Property | This compound | Ethyl 4-cyano-1H-pyrazole-3-carboxylate | Rationale & Implication |

| Molecular Formula | C₆H₅N₃O₂ | C₇H₇N₃O₂ | The ethyl analog has an additional CH₂ group. |

| Molecular Weight | 165.13 g/mol | 179.16 g/mol | Affects stoichiometry in reactions and diffusion rates. |

| Polarity (Inferred) | Higher | Lower | The longer alkyl chain of the ethyl group reduces overall polarity, which can decrease aqueous solubility but increase lipid solubility.[3] |

| Lipophilicity (cLogP) | Lower (Predicted) | Higher (Predicted) | A higher cLogP for the ethyl ester suggests potentially better membrane permeability, a key factor in cell-based assays and oral bioavailability. |

| Reactivity (Ester) | Slightly more reactive | Slightly less reactive | The smaller methyl group offers less steric hindrance, making the carbonyl carbon slightly more accessible to nucleophiles for hydrolysis or transesterification.[4] |

| Volatility | Slightly more volatile | Slightly less volatile | Relevant for purification steps, especially solvent removal under vacuum. |

Section 2: Synthetic Strategy & Experimental Protocols

The most robust and common route to this pyrazole core is the cyclocondensation reaction between a hydrazine and a suitable three-carbon electrophile. This approach is highly adaptable for producing either the methyl or ethyl ester by selecting the corresponding cyanoacetate precursor.[5][6][7][8]

Figure 1: General synthetic workflow for 4-cyano-1H-pyrazole-3-carboxylate esters.

Causality in Experimental Design

The choice of an alkoxymethylene cyanoacetate intermediate is deliberate. This three-carbon synthon contains the necessary nitrile and carboxylate functionalities and a reactive double bond perfectly primed for cyclization with the binucleophilic hydrazine. The use of acetic anhydride in Step 1 acts as a catalyst and water scavenger, driving the formation of the intermediate. The final cyclocondensation (Step 2) is typically performed in ethanol, which is an excellent solvent for both the intermediate and hydrazine and facilitates the reaction at reflux temperatures.

Experimental Protocol 1: Synthesis of this compound

Objective: To synthesize the methyl ester analog via a two-step, one-pot procedure.

Materials:

-

Methyl cyanoacetate

-

Trimethyl orthoformate

-

Acetic anhydride

-

Hydrazine hydrate

-

Ethanol, absolute

Procedure:

-

Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, combine methyl cyanoacetate (1.0 eq) and trimethyl orthoformate (1.2 eq).

-

Add acetic anhydride (1.5 eq) to the mixture. Heat the reaction to reflux (approx. 120-130°C) and maintain for 2 hours. The progress can be monitored by TLC.

-

Cyclization: Cool the mixture to room temperature. Carefully dilute with absolute ethanol (approx. 3 volumes).

-

Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture to 0-5°C in an ice bath. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Experimental Protocol 2: Synthesis of Ethyl 4-cyano-1H-pyrazole-3-carboxylate

Objective: To synthesize the ethyl ester analog, adapting the procedure for the corresponding starting materials.

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Hydrazine hydrate

-

Ethanol, absolute

Procedure:

-

Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq).

-

Add acetic anhydride (1.5 eq) and heat the mixture to reflux (approx. 140-150°C) for 2 hours.

-

Cyclization: Cool the mixture to room temperature and dilute with absolute ethanol (approx. 3 volumes).

-

Slowly add hydrazine hydrate (1.1 eq) dropwise while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Isolation: Cool the reaction mixture to 0-5°C to induce crystallization. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Section 3: Reactivity & Strategic Application in Drug Discovery

While the core reactivity of the pyrazole and cyano groups remains largely unchanged, the choice of ester has significant strategic implications in the lead optimization phase of drug discovery.[9][10]

Comparative Reactivity

The primary difference in reactivity lies with the ester itself. Methyl esters exhibit a slightly faster rate of hydrolysis compared to ethyl esters due to reduced steric bulk around the carbonyl carbon.[4] This can be a critical factor if:

-

The ester is a prodrug: An ethyl ester may offer enhanced metabolic stability against plasma esterases, leading to a longer half-life in vivo.[11]

-

Subsequent reactions involve hydrolysis: If the synthetic plan requires converting the ester to a carboxylic acid, the methyl ester may require slightly milder conditions or shorter reaction times.

Strategic Selection in Lead Optimization

The decision to use a methyl or ethyl ester is a classic lead optimization strategy to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

-

The Methyl Group: Often termed a "magic methyl" in other contexts, this small group is a valuable starting point.[12][13] Its higher polarity can aid in initial purification and ensure sufficient aqueous solubility for in vitro screening. It provides a baseline for assessing the core scaffold's activity.

-

The Ethyl Group: Introducing an ethyl group is a deliberate step to increase lipophilicity. This modification is often explored to:

-

Enhance Cell Permeability: By increasing the molecule's affinity for lipid bilayers, the ethyl group can improve its ability to cross cell membranes and reach intracellular targets.

-

Improve Target Engagement: The additional ethyl fragment may provide favorable hydrophobic interactions within a protein's binding pocket, potentially increasing potency.

-

Modulate Pharmacokinetics: As mentioned, the ethyl ester can be more resistant to hydrolysis, altering the compound's metabolic profile and bioavailability.[11]

-

Figure 2: Decision workflow for selecting the ester analog during lead optimization.

Conclusion

The choice between methyl and ethyl 4-cyano-1H-pyrazole-3-carboxylate is not merely a matter of synthetic convenience but a strategic decision in the nuanced process of drug design.

-

Choose the Methyl Ester for initial library synthesis, high-throughput screening, and establishing baseline structure-activity relationships where predictable solubility and reactivity are paramount.

-